Glycylasparagine

Description

Structure

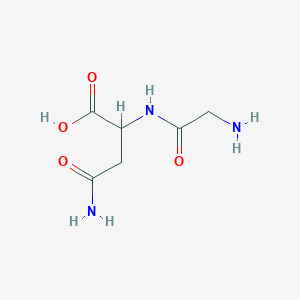

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUESBOMYALLFNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901535 | |

| Record name | NoName_662 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24667-21-8, 1999-33-3 | |

| Record name | NSC523090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Asparagine, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Glycyl-L-asparagine

This guide provides a comprehensive technical overview of the dipeptide Glycyl-L-asparagine, intended for researchers, scientists, and professionals in drug development. It delves into its core chemical and physical properties, structure, synthesis, and analytical characterization, offering field-proven insights and methodologies.

Introduction: The Significance of Glycyl-L-asparagine

Glycyl-L-asparagine (Gly-Asn) is a dipeptide composed of the amino acids glycine and L-asparagine linked by a peptide bond.[1][2] Dipeptides are fundamental biomolecules, often serving as intermediates in protein metabolism or possessing unique biological activities.[3] Understanding the specific chemical properties and structure of Gly-Asn is crucial for its potential applications in various scientific domains, including proteomics, drug delivery, and as a reference standard in analytical biochemistry. This guide will provide a detailed exploration of its molecular characteristics and the methodologies for its study.

Molecular Structure and Identification

The fundamental identity of a molecule is defined by its structure and unique identifiers. Glycyl-L-asparagine is systematically named (2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid according to IUPAC nomenclature.[1]

Chemical Structure

The structure of Glycyl-L-asparagine features a glycine residue connected via its carboxyl group to the amino group of an L-asparagine residue. The L-configuration of asparagine denotes a specific stereochemistry at the alpha-carbon.

References

An In-depth Technical Guide to the Origins and Metabolism of Glycyl-L-Asparagine in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-asparagine, a dipeptide comprised of glycine and L-asparagine, is a metabolite found in various biological systems. While the term "biosynthesis pathway" often implies a dedicated, multi-step enzymatic process for the de novo synthesis of a molecule, current scientific literature does not support the existence of such a pathway for glycyl-L-asparagine. Instead, this dipeptide is primarily understood as a transient intermediate in the vast and continuous cycle of protein metabolism. This technical guide provides a comprehensive overview of the formation and fate of glycyl-L-asparagine, beginning with the well-established biosynthetic pathways of its constituent amino acids. We will then delve into the primary mechanism of its formation—protein catabolism—and explore other potential, albeit less substantiated, routes of synthesis. Furthermore, this guide will detail the metabolic breakdown of glycyl-L-asparagine and present robust experimental protocols for its detection and quantification in biological matrices. This document aims to provide researchers and drug development professionals with a thorough understanding of the current state of knowledge regarding glycyl-L-asparagine, thereby facilitating further investigation into its potential physiological roles and significance.

Introduction: The Context of Glycyl-L-Asparagine

Dipeptides are the simplest form of peptides, consisting of two amino acids linked by a single peptide bond.[1] They are often found as intermediates in the digestion and catabolism of proteins.[1][2] Glycyl-L-asparagine is one such dipeptide, and understanding its origins requires a foundational knowledge of its constituent parts: glycine and L-asparagine.

-

Glycine (Gly): The simplest of the 22 proteinogenic amino acids, glycine is a non-essential amino acid in humans.[3] It plays a crucial role in the synthesis of proteins, purines, and glutathione.[4]

-

L-Asparagine (Asn): A non-essential amino acid, L-asparagine is vital for protein synthesis and cellular nitrogen balance.[4] It was the first amino acid to be isolated, from asparagus juice in 1806.

The presence of glycyl-L-asparagine in biological systems is therefore intrinsically linked to the metabolism of these two amino acids and the proteins that contain them.

Biosynthesis of the Constituent Amino Acids

A comprehensive understanding of glycyl-L-asparagine formation begins with the biosynthesis of its precursors.

Glycine Biosynthesis

The primary route for glycine synthesis in most organisms is from serine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This reaction is reversible and requires pyridoxal phosphate as a cofactor.

L-Asparagine Biosynthesis

L-asparagine is synthesized from L-aspartate in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS).[4] This enzyme facilitates the transfer of an amide group from glutamine to aspartate, yielding asparagine and glutamate.[5] The reaction proceeds through a β-aspartyl-AMP intermediate.[6]

The Primary Origin of Glycyl-L-Asparagine: Protein Catabolism

The most widely accepted and documented source of glycyl-L-asparagine is the breakdown of larger proteins (polypeptides).[1][2] This process, known as proteolysis, is a fundamental aspect of cellular maintenance, nutrient absorption, and various physiological processes.

The formation of glycyl-L-asparagine through proteolysis can be visualized as a multi-step process:

-

Proteolysis of Polypeptides: Endogenous (cellular) and exogenous (dietary) proteins are cleaved into smaller peptides by a variety of proteases and peptidases.

-

Generation of Dipeptides: These smaller peptides are further broken down, resulting in the formation of di- and tripeptides, including glycyl-L-asparagine, provided the parent protein contained a glycine-asparagine sequence.

-

Hydrolysis to Amino Acids: Dipeptides are then typically hydrolyzed into their constituent amino acids by dipeptidases.[4]

References

- 1. Human Metabolome Database: Showing metabocard for Glycyl-Asparagine (HMDB0028836) [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. The detection and discovery of glycan motifs in biological samples using lectins and antibodies: new methods and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

The Enigmatic Role of Glycyl-L-Asparagine in Cellular Metabolism: A Technical Guide for Researchers

Abstract

Glycyl-L-asparagine, a simple dipeptide, has long been considered a transient intermediate in the vast and intricate network of cellular metabolism, primarily destined for hydrolysis into its constituent amino acids. However, emerging insights into the nuanced roles of dipeptides and the metabolic significance of their amino acid components, glycine and L-asparagine, beckon a more profound examination of this molecule. This technical guide provides a comprehensive exploration of the known and putative roles of glycyl-L-asparagine in cellular metabolism, intended for researchers, scientists, and drug development professionals. We will delve into its metabolic fate, the signaling implications of its constituent amino acids, and provide detailed, field-proven methodologies for its study.

Introduction: Beyond a Simple Dipeptide

Dipeptides, the smallest peptides, are fundamental products of protein digestion and catabolism.[1] For many years, their primary role was thought to be nutritional, serving as a source of amino acids for protein synthesis and other metabolic pathways. While this is undoubtedly a crucial function, a growing body of evidence suggests that some dipeptides can act as signaling molecules, influencing a variety of cellular processes.[2][3][4][5][6]

Glycyl-L-asparagine is a dipeptide composed of glycine and L-asparagine.[7] Direct research into its specific metabolic functions is limited. The prevailing hypothesis is that it is rapidly hydrolyzed by dipeptidases into glycine and L-asparagine, which then enter their respective, well-characterized metabolic pathways.[8] However, the context of where and when this hydrolysis occurs, and the potential for the intact dipeptide to exert biological activity, remain open questions. This guide will explore the current understanding of glycyl-L-asparagine metabolism, focusing on the downstream effects of its constituent amino acids and providing the technical framework to investigate its potential independent roles.

The Metabolic Journey of Glycyl-L-Asparagine: A Putative Pathway

The central dogma of glycyl-L-asparagine metabolism is its cleavage into glycine and L-asparagine. This hydrolysis is catalyzed by a class of enzymes known as dipeptidases.

The Gatekeepers: Dipeptidases

Dipeptidases are a diverse group of enzymes responsible for the final stages of protein digestion, cleaving dipeptides into free amino acids.[9] They are broadly classified into cytosolic and membrane-bound forms and exhibit varying substrate specificities.[2]

-

Dipeptidase 1 (DPEP1), also known as renal dipeptidase, is a membrane-bound zinc-metalloenzyme highly expressed in the kidney and lungs.[7][10] It is known to hydrolyze a wide range of dipeptides and plays a role in the metabolism of glutathione and leukotrienes.[7]

-

Dipeptidase 2 (DPEP2) shares structural similarities with DPEP1 but has a more restricted tissue distribution, with the highest expression in the lungs, heart, and testes.[7]

-

Dipeptidase 3 (DPEP3) is primarily expressed in the testes and, interestingly, has been found to lack significant dipeptidase activity against a variety of dipeptides due to key amino acid substitutions in its active site.[1][11]

The broad substrate specificity of enzymes like DPEP1 suggests they are strong candidates for the hydrolysis of glycyl-L-asparagine.[7] However, the precise kinetics and substrate affinity for this specific dipeptide have yet to be extensively characterized.

Caption: Putative hydrolysis of Glycyl-L-Asparagine.

The Bioactive Constituents: Glycine and L-Asparagine

Upon hydrolysis, glycine and L-asparagine are released into the cellular environment, where they participate in a multitude of metabolic and signaling pathways.

L-Asparagine: A Nexus of Metabolism and Signaling

L-asparagine is a non-essential amino acid synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS).[11][12] Its degradation back to aspartate is catalyzed by L-asparaginase.[12]

The synthesis of L-asparagine is an ATP-dependent reaction crucial for cellular nitrogen balance and protein synthesis.[8] Conversely, the hydrolysis of L-asparagine by L-asparaginase is a key therapeutic strategy in certain cancers, such as acute lymphoblastic leukemia, that are auxotrophic for asparagine.[7]

Caption: L-Asparagine Biosynthesis and Degradation.

Recent studies have highlighted a critical role for L-asparagine in reinforcing mTORC1 (mechanistic target of rapamycin complex 1) signaling.[13][14] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[15] Asparagine stimulates the mTORC1 pathway, which in turn promotes the expression of key enzymes involved in glycolysis and thermogenesis.[13][14] This activation appears to be independent of the Rag GTPases, which are canonical activators of mTORC1 in response to other amino acids like leucine, and instead involves the Arf1 GTPase.[12]

References

- 1. Structure of human DPEP3 in complex with the SC-003 antibody Fab fragment reveals basis for lack of dipeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal Peptides: From Molecular Mechanisms to Applications in Protein and Vaccine Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. A comprehensive review of signal peptides: Structure, roles, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insight into dipeptidase 1: structure, function, and mechanism in gastrointestinal cancer diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US11286278B2 - DPEP-1 binding agents and methods of use - Google Patents [patents.google.com]

- 10. cusabio.com [cusabio.com]

- 11. Glutamine and asparagine activate mTORC1 independently of Rag GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extended investigation of the substrate specificity of dipeptidyl peptidase IV from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of Glycyl-L-asparagine: pH and Temperature Effects

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The chemical stability of peptides is a critical quality attribute in the development of therapeutics and research reagents. Glycyl-L-asparagine (Gly-Asn), a simple dipeptide, serves as an important model for understanding the degradation of more complex proteins, particularly those containing the labile asparagine (Asn) residue. This guide provides an in-depth analysis of the primary degradation pathways of Gly-Asn, focusing on the profound influence of pH and temperature. We will explore the underlying chemical mechanisms, present kinetic data, and detail the experimental protocols necessary for robust stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate peptide instability.

Introduction: The Significance of Asparagine Instability

Asparagine residues are notorious "hot spots" for non-enzymatic degradation in peptides and proteins.[1][2] The primary degradation pathway, deamidation, involves the hydrolysis of the side-chain amide, converting the neutral Asn residue into a negatively charged aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp).[3][4] This seemingly minor chemical modification can have profound consequences, including:

-

Altered Biological Activity: Changes in charge and structure can disrupt protein folding, receptor binding, and overall function.

-

Immunogenicity: The formation of isoAsp, which creates an unnatural kink in the peptide backbone, can trigger an immune response.[1]

-

Reduced Shelf-Life: Chemical degradation limits the viable storage period and efficacy of peptide-based drugs and reagents.[5]

Glycyl-L-asparagine provides a simplified, yet highly relevant, model to study these degradation phenomena. Its stability is intrinsically linked to the integrity of the C-terminal Asn residue, making it an ideal subject for foundational stability studies. Understanding the kinetics and mechanisms of Gly-Asn degradation allows for the development of rational strategies to enhance the stability of more complex biomolecules.

Core Degradation Pathways of Glycyl-L-asparagine

The degradation of Gly-Asn is primarily governed by two pH- and temperature-dependent mechanisms: deamidation of the asparagine side chain and hydrolysis of the peptide bond.

2.1 Deamidation via Succinimide Intermediate

Under neutral to alkaline conditions, deamidation proceeds predominantly through a cyclic succinimide intermediate.[4][6][7] This is a multi-step process:

-

Cyclization: The backbone amide nitrogen of the residue C-terminal to asparagine (in this case, the C-terminus itself behaves as the attacking group after deprotonation) performs a nucleophilic attack on the Asn side-chain carbonyl carbon. This is the rate-limiting step.[4]

-

Succinimide Formation: A tetrahedral intermediate is formed, which then rapidly eliminates ammonia to form a five-membered succinimide ring.[4]

-

Hydrolysis: The succinimide intermediate is susceptible to hydrolysis at two carbonyl centers. Attack at one carbon regenerates the normal peptide linkage, yielding an aspartyl residue (Asp). Attack at the other carbon results in the formation of an isoaspartyl residue (isoAsp), which introduces an additional methylene group into the peptide backbone.[1][4] The formation of isoAsp is often favored, with Asp:isoAsp ratios of approximately 1:3 commonly reported.[2]

2.2 Direct Hydrolysis

Under strongly acidic conditions (pH < 5), the deamidation pathway can shift towards direct hydrolysis of the side-chain amide, which yields only the aspartic acid product without proceeding through a cyclic intermediate.[7][8] Concurrently, acid-catalyzed hydrolysis of the peptide bond between glycine and asparagine can also occur, though this is generally a slower process under pharmaceutically relevant conditions.[9][10]

Figure 1. Primary degradation pathways for Glycyl-L-asparagine.

The Critical Influence of pH

The rate of Gly-Asn degradation is exquisitely sensitive to pH.[5][7] A typical pH-rate profile for asparagine deamidation exhibits a "U" or "V" shape, with the maximum stability (slowest degradation rate) observed in the mildly acidic range, often around pH 5.[1]

-

Acidic Region (pH < 5): The degradation rate increases as pH decreases due to specific acid-catalyzed hydrolysis of both the peptide bond and the Asn side chain.[7][8]

-

Neutral Region (pH 6-8): Deamidation via the succinimide intermediate is the dominant pathway. The reaction is often buffer-catalyzed and shows a marked dependence on hydroxide ion concentration.[11]

-

Alkaline Region (pH > 8): The rate of degradation increases significantly due to specific base-catalyzed formation of the succinimide intermediate.[3][6] The deprotonation of the attacking backbone amide nitrogen is facilitated at higher pH, accelerating the rate-limiting cyclization step.

Table 1: Representative Pseudo-First-Order Rate Constants (kobs) for Gly-Asn Degradation at 60°C

| pH | Degradation Mechanism | Representative kobs (days-1) | Half-Life (t1/2) (days) |

| 3.0 | Acid-catalyzed hydrolysis & direct deamidation | 0.15 | 4.6 |

| 5.0 | Minimal; succinimide formation begins | 0.04 | 17.3 |

| 7.4 | Succinimide-mediated deamidation (water-catalyzed) | 0.25 | 2.8 |

| 9.0 | Base-catalyzed succinimide-mediated deamidation | 1.10 | 0.6 |

Note: These are illustrative values based on typical peptide behavior to demonstrate relative differences.

Experimental Protocol: pH-Rate Profile Determination

This protocol outlines a robust workflow for determining the stability of Gly-Asn across a range of pH values.

Figure 2. Experimental workflow for a pH stability study.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering the desired pH range. Ensure the buffer species themselves do not catalyze the degradation or interfere with the analytical method.

-

Sample Preparation: Dissolve a known concentration of Gly-Asn in each buffer solution. A typical starting concentration is 1 mg/mL.

-

Incubation: Aliquot samples into sealed vials and place them in a temperature-controlled oven or water bath set to a specific temperature (e.g., 40°C or 60°C for accelerated studies).[12]

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each pH condition. Immediately stop the reaction by freezing at -80°C or by adding an acid (e.g., phosphoric acid) to shift the pH to the region of maximum stability (~pH 3-4) if compatible with the analytical method.

-

Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[13][14][15] This method must be able to resolve the parent Gly-Asn peak from its primary degradants, Gly-Asp and Gly-isoAsp.

-

Data Analysis: For each pH, plot the natural logarithm of the peak area (or concentration) of Gly-Asn versus time. The data should fit a straight line, confirming pseudo-first-order kinetics.[12] The negative slope of this line is the observed rate constant, kobs.

-

Profile Generation: Plot the logarithm of each calculated kobs against its corresponding pH to generate the final pH-rate profile.

The Accelerating Effect of Temperature

Temperature provides the activation energy required for chemical degradation reactions to occur. As temperature increases, the rate of both deamidation and hydrolysis increases exponentially.[7][12] This relationship is fundamental to pharmaceutical stability testing, as it allows for accelerated studies to predict long-term shelf-life at lower storage temperatures.[16]

The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation :

k = A * e(-Ea / RT)

Where:

-

k is the reaction rate constant.

-

A is the pre-exponential factor (frequency factor).

-

Ea is the activation energy.

-

R is the universal gas constant.

-

T is the absolute temperature in Kelvin.

By measuring the degradation rate at several elevated temperatures, one can construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy and extrapolate the degradation rate at a desired storage condition (e.g., 4°C or 25°C).

Table 2: Representative Degradation Half-Life (t1/2) of Gly-Asn at pH 7.4 at Various Temperatures

| Temperature (°C) | Condition | Representative Half-Life (t1/2) |

| 4 | Refrigerated Storage | ~250 days |

| 25 | Room Temperature | ~25 days |

| 40 | Accelerated Stability | ~4 days |

| 60 | Stressed Condition | ~2.8 days |

Note: These are illustrative values based on typical peptide behavior to demonstrate relative differences.

Synergistic Effects and Analytical Considerations

The effects of pH and temperature are synergistic. Degradation is most rapid at high pH and high temperature. Conversely, maximum stability is achieved at the pH minimum (around pH 5) and under refrigerated or frozen conditions.

Stability-Indicating Analytical Methods

A cornerstone of any stability study is the analytical method used to monitor the peptide.[13] The method must be stability-indicating , meaning it can accurately quantify the decrease in the active ingredient while simultaneously detecting the increase in degradation products, without interference from other excipients or impurities.[13][14]

Key Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at ~210-220 nm for peptide bonds) is the gold standard.[17][18] Coupling HPLC with Mass Spectrometry (LC-MS) is essential for the definitive identification of degradation products during method development and forced degradation studies.[13][18]

Figure 3. Workflow for a stability-indicating analytical method.

Conclusion and Formulation Insights

The stability of Glycyl-L-asparagine is a strong function of both pH and temperature. Degradation, primarily through succinimide-mediated deamidation, is minimized in the mildly acidic pH range of 4-5 and at low temperatures. The insights gained from studying this simple dipeptide are directly applicable to the development of stable formulations for complex therapeutic proteins and peptides. Key strategies to enhance stability include:

-

pH Optimization: Formulating the product in a buffer system that maintains the pH at the point of minimum degradation.

-

Excipient Selection: Using stabilizing excipients that do not catalyze degradation.

-

Lyophilization: Removing water via freeze-drying can dramatically reduce degradation rates, although stability in the solid state presents its own unique challenges.[19]

-

Cold Chain Management: Maintaining the product under recommended storage conditions (e.g., 2-8°C) throughout its lifecycle is paramount.

By thoroughly characterizing the impact of pH and temperature, drug development professionals can build robust stability profiles, predict shelf-life according to regulatory guidelines like ICH Q1A(R2), and ultimately design stable, safe, and effective peptide-based products.[16][20][21]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Asparagine deamidation dependence on buffer type, pH, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering deamidation and isomerization in therapeutic proteins: Effect of neighboring residue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. The kinetics of low temperature acid hydrolysis of gramicidin and of some related dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effect of 'pH' on the rate of asparagine deamidation in polymeric formulations: 'pH'-rate profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 14. researchgate.net [researchgate.net]

- 15. archives.ijper.org [archives.ijper.org]

- 16. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 17. ijsra.net [ijsra.net]

- 18. almacgroup.com [almacgroup.com]

- 19. Effects of acidic N + 1 residues on asparagine deamidation rates in solution and in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Conformational Analysis of Glycyl-L-asparagine: A Technical Guide for Drug Development Professionals

Abstract

The three-dimensional structure of a peptide is intrinsically linked to its biological function. For drug development professionals, a deep understanding of the conformational landscape of small peptides like Glycyl-L-asparagine (Gly-Asn) is paramount for designing novel therapeutics with enhanced efficacy and specificity. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of Gly-Asn. We will explore both experimental and computational approaches, detailing the causality behind experimental choices and providing actionable protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformational analysis in their work.

Introduction: The Significance of Gly-Asn Conformation

Glycyl-L-asparagine (Gly-Asn) is a dipeptide composed of the simplest amino acid, glycine, and the polar amino acid, asparagine.[1] While seemingly simple, the conformational flexibility of Gly-Asn presents both challenges and opportunities in drug design. The peptide's conformation dictates its interaction with biological targets, its susceptibility to enzymatic degradation, and its pharmacokinetic properties.

The glycine residue, lacking a side chain, imparts a high degree of rotational freedom to the peptide backbone, allowing it to sample a wide range of conformations.[2][3] The asparagine residue, with its polar side chain containing a carboxamide group, can participate in hydrogen bonding, which can stabilize specific conformations and mediate interactions with receptors.[4][5][6] A thorough understanding of the preferred conformations of Gly-Asn in different environments is therefore crucial for structure-based drug design.

This guide will delve into the theoretical underpinnings of peptide conformation, followed by a detailed examination of key analytical techniques and computational methods for elucidating the conformational landscape of Gly-Asn.

Theoretical Framework: Defining the Conformational Space

The conformation of a peptide is defined by the rotational angles around the single bonds of the peptide backbone. The planarity of the peptide bond (due to partial double-bond character) restricts rotation around the C-N bond (ω angle), which is typically found in the trans conformation (~180°).[7] The key degrees of freedom are the dihedral angles phi (φ) and psi (ψ).

-

Phi (φ): The angle of rotation around the N-Cα bond.

-

Psi (ψ): The angle of rotation around the Cα-C bond.

The combination of φ and ψ angles for each amino acid residue determines the overall conformation of the peptide backbone.

The Ramachandran Plot: Visualizing Allowed Conformations

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions of φ and ψ angles for an amino acid residue.[8][9] By plotting ψ versus φ, the plot reveals which conformations are energetically favorable and which are disallowed due to steric hindrance between atoms.

For Glycyl-L-asparagine, we would consider the Ramachandran plots for both glycine and asparagine.

-

Glycine: Due to the absence of a bulky side chain, glycine has a much larger allowed conformational space compared to other amino acids.[2][3] Its Ramachandran plot shows favorable regions in all four quadrants.

-

L-Asparagine: As a non-glycine, non-proline residue, asparagine has more restricted φ and ψ angles, with the most favored regions corresponding to α-helical and β-sheet conformations.

Understanding the distinct Ramachandran plots for each residue in Gly-Asn is the first step in predicting its potential conformational diversity. A good quality model would be expected to have over 90% of its residues in the most favored regions of the Ramachandran plot.[10]

Experimental Approaches to Conformational Analysis

A multi-faceted experimental approach is often necessary to gain a comprehensive understanding of a peptide's conformation in different states (solution, solid).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Conformation in Solution

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[11][12][13][14][15] For a small dipeptide like Gly-Asn, high-resolution NMR can provide detailed insights into its conformational preferences.

Key NMR Experiments and Their Rationale:

| NMR Experiment | Information Gained | Causality and Rationale |

| 1D ¹H NMR | Initial assessment of conformational averaging. | Sharp, well-resolved peaks suggest a stable conformation, while broad peaks may indicate conformational exchange. |

| COSY/TOCSY | Through-bond correlations for resonance assignment. | Establishes scalar coupling networks within each amino acid residue, which is a prerequisite for further structural analysis.[11] |

| NOESY/ROESY | Through-space correlations to determine interproton distances. | The intensity of a Nuclear Overhauser Effect (NOE) cross-peak is inversely proportional to the sixth power of the distance between two protons, providing crucial distance restraints for structure calculation.[11][13] |

| ³J-coupling Constants | Dihedral angle restraints. | The magnitude of the scalar coupling constant between adjacent protons (e.g., ³J(HN,Hα)) is related to the intervening dihedral angle (φ) through the Karplus equation.[11] |

Experimental Protocol: 2D NMR Analysis of Gly-Asn

-

Sample Preparation: Dissolve Gly-Asn in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP).

-

Data Acquisition: Acquire a series of 2D NMR spectra (COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Resonance Assignment: Use the COSY and TOCSY spectra to assign all proton resonances to their respective amino acid residues.[11]

-

Structural Restraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectrum to generate a set of interproton distance restraints. Measure ³J-coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.

-

Structure Calculation: Use a molecular modeling program (e.g., CYANA, CNS) to calculate an ensemble of structures that satisfy the experimental restraints.[13]

Caption: Workflow for NMR-based conformational analysis of Gly-Asn.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Secondary Structure

FTIR spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides by probing the vibrational modes of the peptide backbone.[16][17] The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching vibration, is particularly sensitive to the peptide's secondary structure.

Interpreting Amide I Bands for Gly-Asn:

| Secondary Structure | Typical Amide I Frequency (cm⁻¹) |

| β-turn | 1660-1685 |

| Random Coil | 1640-1650 |

| β-sheet | 1620-1640 |

| α-helix | ~1655 |

For a dipeptide like Gly-Asn, which is too short to form stable α-helices or β-sheets on its own, the FTIR spectrum can reveal the presence of β-turns or a predominantly random coil conformation.

Experimental Protocol: FTIR Analysis of Gly-Asn

-

Sample Preparation: Prepare the Gly-Asn sample as a thin film by drying a solution on an IR-transparent window (e.g., CaF₂) or as a KBr pellet. For solution-state analysis, use a liquid cell with a short path length.

-

Data Acquisition: Record the FTIR spectrum using an FTIR spectrometer. A high number of scans (e.g., 256) are typically averaged to improve the signal-to-noise ratio.[18]

-

Data Analysis: After subtracting the solvent background, analyze the amide I region. Deconvolution techniques (e.g., Fourier self-deconvolution, second derivative analysis) can be used to resolve overlapping bands.

Circular Dichroism (CD) Spectroscopy: A Global View of Conformation

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[19][20] It is a valuable tool for rapidly assessing the secondary structure content of peptides in solution.[21][22][23]

Expected CD Spectra for Gly-Asn Conformations:

-

α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 192 nm.[19]

-

β-sheet: A negative band around 218 nm and a positive band near 195 nm.[19]

-

Random Coil: A strong negative band around 200 nm.

While Gly-Asn is unlikely to form stable helices or sheets, the CD spectrum will indicate its predominant conformational state in solution.

Experimental Protocol: CD Spectroscopy of Gly-Asn

-

Sample Preparation: Prepare a dilute solution of Gly-Asn (e.g., 100 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7).[22]

-

Data Acquisition: Record the CD spectrum in the far-UV region (190-260 nm) using a CD spectropolarimeter.[22]

-

Data Analysis: Subtract the buffer blank spectrum from the sample spectrum. Convert the data to mean residue ellipticity for comparison with reference spectra.

X-ray Crystallography: The Solid-State Conformation

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.[24][25][26] Obtaining a crystal structure of Gly-Asn would provide a precise snapshot of its conformation in the solid state, including details of intermolecular interactions.

Challenges and Considerations:

-

Crystallization: Crystallizing small, flexible peptides can be challenging. Extensive screening of crystallization conditions (e.g., pH, temperature, precipitating agents) is often required.

-

Interpretation: The crystal structure represents a single, low-energy conformation that may not be the most populated conformation in solution.

Caption: Overview of experimental techniques for Gly-Asn conformational analysis.

Computational Approaches: Modeling the Conformational Landscape

Computational methods are indispensable for exploring the conformational energy landscape of peptides and for complementing experimental data.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of a peptide's conformational behavior over time. By simulating the movements of atoms based on a force field, MD can reveal the relative populations of different conformers and the transitions between them.

Workflow for MD Simulation of Gly-Asn:

-

System Setup: Build the initial structure of Gly-Asn. Place it in a simulation box with explicit solvent (e.g., water) and ions to neutralize the system.

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

-

Production Run: Run the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to adequately sample the conformational space.

-

Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, calculate dihedral angle distributions, and determine free energy landscapes.

MD simulations can be particularly useful for understanding how the solvent and other environmental factors influence the conformation of Gly-Asn.[27]

Quantum Mechanics (QM) Calculations

QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of a molecule compared to MM methods.[28][29] For a small peptide like Gly-Asn, high-level QM calculations can be used to:

-

Accurately determine the relative energies of different conformers.

-

Calculate theoretical NMR and IR spectra for comparison with experimental data.

-

Investigate the nature of intramolecular hydrogen bonds.

Conclusion: An Integrated Approach for a Complete Picture

A comprehensive conformational analysis of Glycyl-L-asparagine requires an integrated approach that combines multiple experimental techniques with computational modeling.[30] NMR spectroscopy provides detailed structural and dynamic information in solution, while CD and FTIR offer complementary insights into secondary structure. X-ray crystallography can yield a high-resolution structure in the solid state. Computational methods, in turn, can bridge the gap between these different states and provide a more complete understanding of the peptide's conformational landscape. For drug development professionals, this detailed structural knowledge is invaluable for designing molecules with improved affinity, selectivity, and therapeutic potential.

References

- 1. Glycyl-L-asparagine | C6H11N3O4 | CID 99282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Ramachandran plots of glycine and pre-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Conformational implications of asparagine-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational implications of asparagine-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Draw a Cys–Gly–Asn tripeptide. Identify the peptide bond and the N- and C.. [askfilo.com]

- 8. Sample plots: 1. Ramachandran plot [ebi.ac.uk]

- 9. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 10. nitw.ac.in [nitw.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview [pubmed.ncbi.nlm.nih.gov]

- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 16. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. FT-IR for Protein and Peptide Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. verifiedpeptides.com [verifiedpeptides.com]

- 20. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 22. americanpeptidesociety.org [americanpeptidesociety.org]

- 23. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

- 24. X-ray structures of new dipeptide taste ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 28. scielo.br [scielo.br]

- 29. mdpi.com [mdpi.com]

- 30. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Glycyl-L-asparagine with Biological Membranes

Abstract

This technical guide provides a comprehensive exploration of the multifaceted interactions between the dipeptide Glycyl-L-asparagine (Gly-Asn) and biological membranes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with advanced experimental methodologies. We delve into the molecular characteristics of Gly-Asn that govern its membrane association, potential translocation mechanisms, and the biophysical techniques essential for characterizing these interactions. This guide is structured to build a foundational understanding, leading to practical, field-proven experimental designs for investigating dipeptide-membrane dynamics.

Introduction: The Significance of Dipeptide-Membrane Interactions

Biological membranes are not merely passive barriers but dynamic interfaces that regulate the passage of molecules, governing cellular homeostasis and signaling.[1] The interaction of small peptides with these membranes is a cornerstone of numerous physiological processes, including nutrient uptake, hormone signaling, and the mechanism of action for many therapeutic agents.[2][3] Glycyl-L-asparagine, a dipeptide composed of glycine and L-asparagine, serves as an important model for understanding how small, polar molecules navigate the complex environment of the lipid bilayer.

The presence of a polar, uncharged asparagine residue and a minimal glycine residue gives Gly-Asn unique properties that influence its interaction with the hydrophilic head groups and hydrophobic core of the membrane. Understanding these interactions is critical for applications ranging from drug delivery, where dipeptides can be used as carriers, to cell culture technology, where they can serve as a stable source of amino acids.[4]

This guide will first deconstruct the physicochemical properties of Glycyl-L-asparagine. It will then explore the theoretical and practical aspects of its interaction with model membrane systems, and finally, provide detailed protocols for key experimental techniques that enable the quantitative characterization of these phenomena.

Physicochemical Landscape of Glycyl-L-asparagine

The behavior of Glycyl-L-asparagine at the membrane interface is dictated by its molecular structure and resulting chemical properties.

Molecular Structure and Properties

Glycyl-L-asparagine is a dipeptide with the chemical formula C₆H₁₁N₃O₄.[5] Its structure features a peptide bond linking a glycine residue to an L-asparagine residue. The key functional groups that influence its membrane interactions are:

-

The N-terminal amino group and C-terminal carboxyl group: These are ionizable, and their charge state is pH-dependent.

-

The peptide backbone: Capable of forming hydrogen bonds.

-

The asparagine side chain (-CH₂CONH₂): This polar, uncharged side chain, with its terminal amide group, can act as both a hydrogen bond donor and acceptor, playing a significant role in interactions with the polar headgroups of phospholipids.[6]

Below is a summary of the key physicochemical properties of Glycyl-L-asparagine:

| Property | Value | Source |

| Molecular Weight | 189.17 g/mol | [5] |

| XLogP3 | -4.9 | [5] |

| Hydrogen Bond Donor Count | 4 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Topological Polar Surface Area | 136 Ų | [5] |

The highly negative XLogP3 value indicates a strong hydrophilic character, suggesting that Glycyl-L-asparagine will preferentially reside in aqueous environments rather than partitioning into the hydrophobic core of the lipid bilayer.

Mechanisms of Glycyl-L-asparagine Interaction with Membranes

The interaction of Glycyl-L-asparagine with a biological membrane can be conceptualized as a multi-stage process, beginning with its approach to the membrane surface and potentially leading to its translocation across the bilayer.

Electrostatic and Hydrogen Bonding Interactions at the Interface

The initial interaction is governed by electrostatic forces and hydrogen bonding between the dipeptide and the lipid headgroups. The polar asparagine side chain is expected to play a crucial role in anchoring the dipeptide at the membrane surface through hydrogen bonds with the phosphate and carbonyl groups of the phospholipids.[6]

Passive Permeation vs. Carrier-Mediated Transport

Given its hydrophilicity, the passive diffusion of Glycyl-L-asparagine across the lipid bilayer is expected to be a slow process with a high energy barrier.[8] The primary mechanism for the cellular uptake of such dipeptides is often through carrier-mediated transport systems.[9][10]

-

Passive Diffusion: This process involves the partitioning of the dipeptide from the aqueous phase into the hydrophobic core of the membrane, diffusion across the core, and subsequent release into the aqueous phase on the other side. The high polarity of Gly-Asn makes this an energetically unfavorable process.

-

Facilitated Diffusion and Active Transport: Cells utilize a variety of transport proteins to move small molecules like dipeptides across their membranes. These transporters can be highly specific and are often energy-dependent (active transport) or operate along a concentration gradient (facilitated diffusion).[9] For instance, certain amino acid transport systems have been shown to carry dipeptides.[11]

The logical flow of investigating these interactions is depicted in the following diagram:

Caption: Conceptual workflow of Gly-Asn interaction with a cell membrane.

Experimental Characterization of Dipeptide-Membrane Interactions

A multi-technique approach is essential for a comprehensive understanding of Glycyl-L-asparagine's interaction with biological membranes.[2][3]

Calorimetric Techniques: Probing the Thermodynamics of Interaction

Calorimetry provides a direct, label-free method to measure the heat changes associated with binding events, offering deep insights into the thermodynamics driving the interaction.[12]

ITC measures the heat released or absorbed during the binding of a ligand (Gly-Asn) to a macromolecule (lipid vesicles). This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[13][14]

Experimental Protocol: ITC Analysis of Gly-Asn Binding to Large Unilamellar Vesicles (LUVs)

-

Preparation of LUVs:

-

Prepare a lipid film of the desired composition (e.g., POPC/POPG 3:1) by evaporating the solvent from a lipid solution under a stream of nitrogen.

-

Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mM.

-

Create LUVs by extrusion through a polycarbonate membrane with a 100 nm pore size.

-

-

Sample Preparation:

-

Dilute the LUV suspension to a final concentration of 0.5-1.0 mM in the ITC buffer.

-

Prepare a Glycyl-L-asparagine solution (e.g., 5-10 mM) in the same buffer. Degas both solutions prior to use.

-

-

ITC Experiment:

-

Fill the ITC sample cell with the LUV suspension.

-

Load the injection syringe with the Gly-Asn solution.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

-

DSC is used to study the effect of a peptide on the phase transition of lipid bilayers.[15][16] By observing changes in the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH), one can infer the nature of the peptide-lipid interaction.

Experimental Protocol: DSC Analysis of Gly-Asn Effects on DPPC Vesicles

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) of DPPC by hydrating a lipid film with buffer, both in the presence and absence of Gly-Asn at various molar ratios.

-

-

DSC Measurement:

-

Load the sample and a reference (buffer) into the DSC cells.

-

Scan the temperature over a range that encompasses the phase transition of DPPC (e.g., 25°C to 55°C) at a controlled rate (e.g., 1°C/min).

-

-

Data Analysis:

-

Analyze the thermograms to determine the Tm and the enthalpy of the phase transition. Broadening of the transition peak or a shift in Tm indicates an interaction between Gly-Asn and the lipid bilayer.[17]

-

Spectroscopic Techniques: Elucidating Structural and Dynamic Aspects

Spectroscopic methods provide information on the local environment and conformation of the dipeptide and the membrane.

NMR spectroscopy is a powerful tool for studying peptide-membrane interactions at an atomic level. In the context of Gly-Asn, solution NMR in the presence of micelles can provide insights into the conformation and orientation of the dipeptide when associated with a membrane mimetic.[18][19]

Experimental Workflow: NMR Analysis in Micelles

Caption: Workflow for NMR studies of Gly-Asn in a micellar environment.

Fluorescence quenching assays can be used to determine the location of a fluorescently labeled peptide within the lipid bilayer.[20][21] While Gly-Asn lacks an intrinsic fluorophore, a fluorescent tag could be attached for such studies.

Experimental Protocol: Fluorescence Quenching Assay

-

Sample Preparation:

-

Synthesize or procure fluorescently labeled Gly-Asn (e.g., N-terminally labeled with NBD).

-

Prepare LUVs containing a quencher at a known depth within the bilayer (e.g., spin-labeled phospholipids).

-

-

Fluorescence Measurement:

-

Add the labeled Gly-Asn to the LUV suspension.

-

Measure the fluorescence intensity.

-

-

Data Analysis:

-

The degree of quenching provides information about the proximity of the fluorophore to the quencher, and thus the depth of insertion of the dipeptide into the membrane.[22]

-

Computational Modeling: In Silico Insights

Molecular dynamics (MD) simulations can provide a detailed, atomistic view of the interaction between Gly-Asn and a lipid bilayer, complementing experimental data.[23]

Simulation Workflow: MD Simulation of Gly-Asn and a Lipid Bilayer

-

System Setup:

-

Build a model of a hydrated lipid bilayer (e.g., POPC).

-

Place one or more Gly-Asn molecules in the aqueous phase near the bilayer.

-

-

Simulation:

-

Run the simulation for a sufficient duration (e.g., hundreds of nanoseconds) to observe spontaneous interactions.

-

-

Analysis:

-

Analyze the trajectory to determine the preferred location and orientation of Gly-Asn relative to the membrane.

-

Calculate the potential of mean force (PMF) to quantify the energy barrier for translocation across the membrane.

-

Synthesis and Future Directions

The interaction of Glycyl-L-asparagine with biological membranes is a nuanced process governed by its hydrophilic character and the hydrogen bonding capacity of its asparagine side chain. While direct partitioning into the hydrophobic core is unlikely, transient interactions with the membrane surface are expected to be significant. The primary mode of cellular uptake is likely through carrier-mediated transport.

The experimental and computational approaches outlined in this guide provide a robust framework for investigating these interactions. Future research should focus on:

-

Identifying specific transporters for Glycyl-L-asparagine and characterizing their kinetics.

-

Investigating the influence of lipid composition (e.g., presence of cholesterol, anionic lipids) on the surface interaction of Gly-Asn.

-

Utilizing advanced simulation techniques to more accurately model the translocation process and calculate permeability coefficients.

By integrating these diverse methodologies, a complete picture of the journey of Glycyl-L-asparagine from the extracellular space to the cellular interior can be achieved, with significant implications for drug delivery and cellular physiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipid reorganization induced by membrane-active peptides probed using differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of leakage of phospholipid vesicle contents induced by the peptide GALA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]

- 9. mdpi.com [mdpi.com]

- 10. resolian.com [resolian.com]

- 11. Asn- and Asp-mediated interactions between transmembrane helices during translocon-mediated membrane protein assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermodynamics of lipid-peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ucm.es [ucm.es]

- 16. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. emerging-researchers.org [emerging-researchers.org]

- 18. Nuclear Magnetic Resonance Investigation of the Effect of pH on Micelle Formation by the Amino Acid-Based Surfactant Undecyl l-Phenylalaninate [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Investigation of membrane structure using fluorescence quenching by spin-labels. A review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorescence quenching in membrane phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular Dynamics Simulations of the Lipid Bilayer Edge - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the In Vivo Fate and Distribution of Glycyl-L-asparagine

This guide provides a comprehensive technical overview of the in vivo fate and distribution of the dipeptide Glycyl-L-asparagine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, outlines key experimental methodologies, and offers insights into the metabolic journey of this dipeptide within a biological system.

Introduction: The Significance of Dipeptide Pharmacokinetics

Dipeptides, the smallest units of proteins, are not merely metabolic intermediates but also play roles in nutrition and cellular signaling.[1][2] Glycyl-L-asparagine (Gly-Asn), a dipeptide composed of glycine and L-asparagine, serves as a valuable case study for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs the in vivo disposition of small peptides.[3] A thorough understanding of these processes is critical for the development of peptide-based therapeutics and for elucidating the physiological roles of these biomolecules. Due to limited direct research on Glycyl-L-asparagine, this guide outlines a putative pathway based on the well-established metabolic fates of dipeptides and its constituent amino acids.[1]

The Metabolic Journey of Glycyl-L-asparagine: A Putative Pathway

The central event in the in vivo fate of Glycyl-L-asparagine is its hydrolysis into the constituent amino acids, glycine and L-asparagine.[1] This cleavage is primarily mediated by non-specific dipeptidases located in various tissues and the bloodstream, with the kidneys and liver being the main sites of metabolism.[1]

Caption: Putative metabolic pathway of Glycyl-L-asparagine.

Absorption and Initial Hydrolysis

Following administration, Glycyl-L-asparagine is expected to be absorbed from the intestine via peptide transporters, such as PEPT1.[4][5] These transporters facilitate the uptake of di- and tripeptides into enterocytes.[4][5] Within these cells, cytosolic peptidases can initiate the hydrolysis of the dipeptide.[6] Any intact Glycyl-L-asparagine that enters the portal circulation will be transported to the liver, a primary site for dipeptide metabolism.[1]

The Central Role of the Kidneys in Dipeptide Homeostasis

The kidneys are paramount in the regulation and metabolism of circulating dipeptides.[7][8][9] The renal handling of dipeptides involves a multi-step process:

-

Glomerular Filtration: Dipeptides are freely filtered from the blood at the glomerulus.[7]

-

Tubular Reabsorption: A significant portion of the filtered dipeptide is reabsorbed in the proximal tubule.[7][8] This process is mediated by the proton-dependent peptide transporters PEPT1 (low-affinity, high-capacity) and PEPT2 (high-affinity, low-capacity) located on the apical membrane of tubular epithelial cells.[4][9]

-

Intracellular Hydrolysis: Once reabsorbed, dipeptides are hydrolyzed into their constituent amino acids by intracellular peptidases.[7]

-

Basolateral Transport: The resulting amino acids are then transported across the basolateral membrane back into the bloodstream.

Caption: Renal handling of Glycyl-L-asparagine.

Downstream Metabolism of Constituent Amino Acids

The ultimate fate of Glycyl-L-asparagine is dictated by the metabolic pathways of glycine and L-asparagine.

L-Asparagine Metabolism

L-asparagine is a non-essential amino acid critical for protein synthesis and cellular nitrogen balance.[1] Its metabolism is centered around two key enzymes:

-

Asparagine Synthetase (ASNS): This enzyme synthesizes L-asparagine from L-aspartate and glutamine.[1][10]

-

L-Asparaginase: This enzyme hydrolyzes L-asparagine back to L-aspartate and ammonia.[1][11] L-asparaginase is a cornerstone in the treatment of acute lymphoblastic leukemia, as some cancer cells lack sufficient ASNS activity and rely on extracellular asparagine for survival.[10][11][12]

The involvement of L-asparagine in mTORC1 signaling highlights its role as a signaling molecule, influencing cell growth and proliferation.[1]

Glycine Metabolism

Glycine is a versatile non-essential amino acid involved in the synthesis of proteins, purines, and glutathione.[1] A major route for its synthesis is from serine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT).[1]

Experimental Protocols for In Vivo Studies

A robust investigation into the in vivo fate of Glycyl-L-asparagine necessitates a multi-faceted experimental approach.

Animal Model and Dosing Regimen

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies.

-

Dosing:

-

Route of Administration: Intravenous (IV) bolus for direct assessment of distribution and elimination, and oral gavage (PO) to evaluate absorption.

-

Dose: A typical starting dose would be in the range of 10-50 mg/kg.

-

Sample Collection and Preparation

-

Blood Sampling: Serial blood samples are collected from the tail vein or a cannulated artery at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

Tissue Harvesting: At the end of the study, animals are euthanized, and key tissues (kidney, liver, spleen, muscle, brain) are harvested, weighed, and flash-frozen.

-

Sample Preparation:

-

Plasma: Blood is collected in heparinized tubes and centrifuged to separate plasma.

-

Tissue Homogenates: Tissues are homogenized in a suitable buffer.

-

Protein Precipitation: Cold acetonitrile or methanol is added to plasma and tissue homogenates to precipitate proteins.[1]

-

Supernatant Collection: Samples are centrifuged, and the supernatant is collected for analysis.[1]

-

Bioanalytical Methodology: UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the quantification of small molecules like Glycyl-L-asparagine in biological matrices due to its high sensitivity and specificity.[1]

-

Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[1]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transition for Glycyl-L-asparagine.

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Glycyl-L-asparagine | C6H11N3O4 | CID 99282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Dipeptide transport and hydrolysis in rat small intestine, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipeptide metabolism in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carrier-mediated reabsorption of small peptides in renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Predicted Functional Differences Between L- and D-Isomers of Glycyl-L-Asparagine

Abstract

The stereochemical configuration of constituent amino acids dictates the three-dimensional structure of peptides, which in turn governs their biological function. This guide explores the predicted functional differences between two diastereomers of a simple dipeptide: the native L-Glycyl-L-asparagine (Gly-L-Asn) and its synthetic counterpart, L-Glycyl-D-asparagine (Gly-D-Asn). While Glycine is achiral, the inversion of stereochemistry at the asparagine residue is hypothesized to induce profound changes in biological activity. We will delve into the mechanistic basis for these predicted differences, focusing on receptor interaction, enzymatic stability, and cellular transport. Furthermore, this guide provides a comprehensive framework of detailed experimental protocols designed to rigorously validate these predictions, offering researchers and drug developers a robust roadmap for characterizing peptide stereoisomers.

Introduction: The Critical Role of Chirality in Peptide Function

In the realm of biochemistry and pharmacology, chirality is a fundamental determinant of molecular interaction. Biological systems, from enzymes to receptors, are inherently chiral, constructed from L-amino acids. This homochirality results in a high degree of stereospecificity in molecular recognition events. Consequently, even a subtle change, such as inverting the stereocenter of a single amino acid within a peptide, can lead to dramatically different physiological outcomes.[1]

The dipeptide Glycyl-L-asparagine (Gly-L-Asn) is a simple biomolecule formed from glycine and L-asparagine.[2] L-asparagine plays crucial roles in protein synthesis, N-linked glycosylation, and neurological function.[3] While the specific biological roles of the dipeptide itself are not extensively characterized, it is presumed to be metabolized by dipeptidases into its constituent amino acids.[4]

This guide focuses on the predicted functional divergence between Gly-L-Asn and its diastereomer, Gly-D-Asn. By replacing the naturally occurring L-asparagine with its D-enantiomer, we introduce a significant structural alteration. This modification is a common strategy in peptide drug design aimed at overcoming limitations of native peptides, such as poor metabolic stability.[5] This document will first outline the theoretical basis for predicting altered function and then provide a detailed experimental workflow to test these hypotheses.

Part 1: Mechanistic Predictions of Functional Divergence

The substitution of L-asparagine with D-asparagine is predicted to impact three primary areas of biological interaction: receptor binding, enzymatic stability, and membrane transport.

Altered Receptor Binding and Signaling

Biological receptors possess intricately structured, chiral binding pockets. The specific three-dimensional arrangement of a ligand's functional groups is critical for a high-affinity interaction, often described by the "lock-and-key" model.

-

Hypothesis: Gly-L-Asn may bind to a specific, yet-to-be-identified receptor with a defined affinity. The introduction of the D-asparagine residue in Gly-D-Asn will alter the spatial orientation of the asparagine side chain (carboxamide group) and the C-terminus. This is highly likely to cause steric hindrance within the chiral binding pocket, leading to a significant reduction or complete abrogation of receptor binding and subsequent downstream signaling.[6][7]

The diagram below illustrates this concept of chiral recognition.

Caption: Chiral recognition at a hypothetical receptor site.

Enhanced Enzymatic Stability

Peptides composed of L-amino acids are readily degraded by proteases and peptidases found in serum and tissues.[8][9] These enzymes have stereospecific active sites evolved to recognize and cleave peptide bonds adjacent to L-amino acids.

-

Hypothesis: Gly-L-Asn will be rapidly hydrolyzed by endogenous dipeptidases. Conversely, Gly-D-Asn will exhibit significantly enhanced stability. The peptide bond between Glycine and D-asparagine is not a recognized substrate for most proteases, rendering the molecule resistant to enzymatic cleavage.[10][11][12][13][14] This increased proteolytic resistance is one of the most well-documented and therapeutically exploited advantages of incorporating D-amino acids into peptides.[5][15][16]

Caption: Predicted differential enzymatic degradation of Gly-Asn isomers.

Differential Membrane Transport

The absorption and cellular uptake of di- and tri-peptides are often mediated by specific transporters, such as the Peptide Transporter 1 (PepT1/SLC15A1), which is highly expressed in the intestine.[17][18] These transporters can also exhibit stereoselectivity.

-

Hypothesis: The transport of Gly-L-Asn across cell membranes may be facilitated by a carrier protein like PepT1. The altered conformation of Gly-D-Asn could lead to reduced recognition by the transporter's binding site, resulting in significantly lower cellular uptake compared to its L-L counterpart.

Summary of Predicted Functional Differences

| Feature | L-Glycyl-L-asparagine (Gly-L-Asn) | L-Glycyl-D-asparagine (Gly-D-Asn) | Rationale |

| Receptor Affinity | Predicted to have higher affinity | Predicted to have significantly lower or no affinity | Stereospecificity of chiral receptor binding pockets. |

| Enzymatic Stability | Low (susceptible to peptidases) | High (resistant to peptidases) | Stereospecificity of protease active sites.[10][11][12] |

| Biological Half-Life | Short | Long | Directly correlated with enzymatic stability.[12][13] |

| Cellular Transport | Potentially higher via transporters like PepT1 | Potentially lower due to poor transporter recognition | Stereoselectivity of membrane transport proteins. |

Part 2: Experimental Validation Framework

A multi-step experimental approach is required to validate the predicted differences. This framework ensures that the identity and structure of the isomers are confirmed before proceeding to functional assays.

Caption: Experimental workflow for validating functional differences.

Protocol 1: Physicochemical Characterization

Objective: To confirm the stereochemical identity and purity of the synthesized peptides and to characterize their secondary structural properties.

A. Chiral HPLC for Diastereomer Separation

-

Causality: Standard reversed-phase HPLC may not separate diastereomers. A chiral stationary phase (CSP) or chiral derivatizing agent is required to create a differential interaction based on stereochemistry, allowing for separation and purity assessment.[19][20][21][22][23] This step is critical to ensure that each peptide sample is stereochemically pure before functional testing.

-

Methodology:

-

Column: Use a Chiral Stationary Phase (CSP) column suitable for peptides (e.g., macrocyclic glycopeptide or zwitterionic ion-exchange type).[20]

-

Mobile Phase: An isocratic or gradient system of a polar organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) in water. Optimize the mobile phase composition to achieve baseline separation.[20]

-

Sample Preparation: Dissolve each peptide isomer (Gly-L-Asn and Gly-D-Asn) in the mobile phase to a concentration of ~1 mg/mL.

-

Injection: Inject 10 µL of each sample individually to determine their retention times. Then, inject a 1:1 mixture to confirm separation.

-

Detection: Monitor absorbance at 214 nm (peptide bond).

-

Validation: The protocol is self-validating if the mixed sample shows two distinct, well-resolved peaks corresponding to the retention times of the individual isomers. Purity should be >98% for each isomer.

-

B. Circular Dichroism (CD) Spectroscopy

-

Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[24][25] It is highly sensitive to the secondary structure of peptides (α-helix, β-sheet, random coil).[26][27][28] While a dipeptide is too short to form stable helices or sheets, the change in stereochemistry at the asparagine residue will alter its conformational preferences and result in a distinct CD spectrum, confirming a structural difference between the isomers.

-

Methodology:

-

Sample Preparation: Prepare solutions of each peptide at a concentration of 0.1-0.5 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[27] The buffer must be transparent in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes.

-

Data Acquisition:

-

Data Processing: Subtract the buffer blank spectrum from each sample spectrum. Convert the data from ellipticity (mdeg) to Mean Residue Ellipticity ([θ]).

-

Validation: The protocol is validated by observing distinct and non-superimposable CD spectra for Gly-L-Asn and Gly-D-Asn, confirming they are structurally different in solution.

-

Protocol 2: In Vitro Serum Stability Assay

Objective: To quantify and compare the degradation rates of Gly-L-Asn and Gly-D-Asn in the presence of serum proteases.

-

Causality: This assay directly tests the hypothesis that the D-isomer is more resistant to enzymatic degradation. By incubating the peptides in human serum, which contains a complex mixture of proteases, we can simulate a physiologically relevant environment.[8][9] RP-HPLC is used to separate the intact peptide from its degradation products and quantify its disappearance over time.[29]

-

Methodology:

-

Preparation:

-

Prepare a stock solution of each peptide (10 mg/mL) in water or DMSO.

-

Thaw pooled human serum (commercial source) on ice and centrifuge at 10,000 x g for 10 min at 4°C to remove lipids and cryoprecipitates.

-

-

Incubation:

-

Pre-warm serum aliquots to 37°C in a water bath.

-

Spike each peptide into a separate serum aliquot to a final concentration of 100 µg/mL. Mix gently. This is the T=0 sample.

-